N-(3-{[(3,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N-(3-{[(3,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide: is an organic compound characterized by the presence of a sulfonamide group attached to a difluorophenyl ring
Future Directions
The future directions for “N-(3-{[(3,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities . This could lead to the development of new pharmaceutical compounds and therapeutic candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(3,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-{[(3,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Chemistry: In chemistry, N-(3-{[(3,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine: It has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-{[(3,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
- N-(3,4-difluorophenyl)acetamide
- N-(3,4-dichlorophenyl)acetamide
- N-(3,4-dibromophenyl)acetamide
Uniqueness: N-(3-{[(3,4-difluorophenyl)sulfonyl]amino}phenyl)acetamide is unique due to the presence of both the sulfonamide group and the difluorophenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The difluorophenyl ring enhances the compound’s lipophilicity, potentially improving its bioavailability in medicinal applications .
Properties
IUPAC Name |
N-[3-[(3,4-difluorophenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-9(19)17-10-3-2-4-11(7-10)18-22(20,21)12-5-6-13(15)14(16)8-12/h2-8,18H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGXTUNOUKIFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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